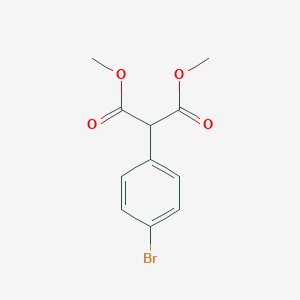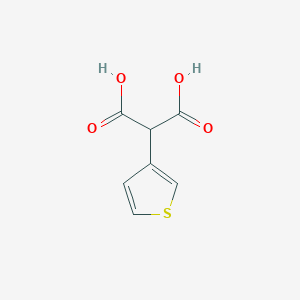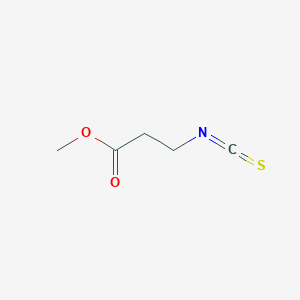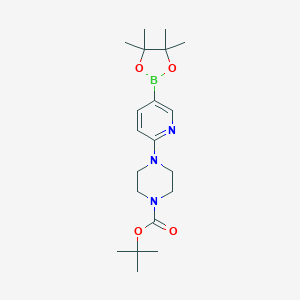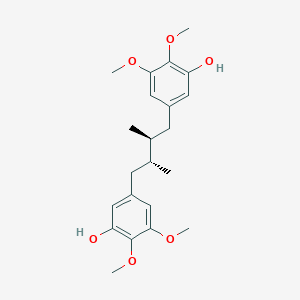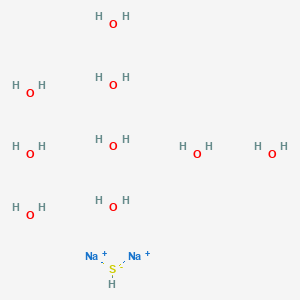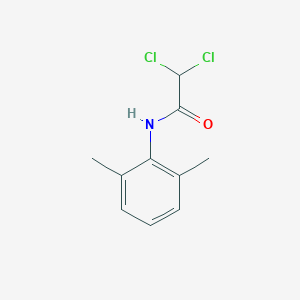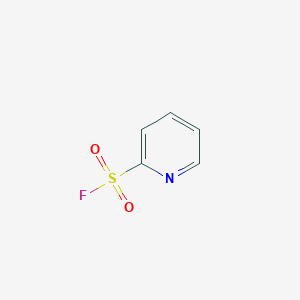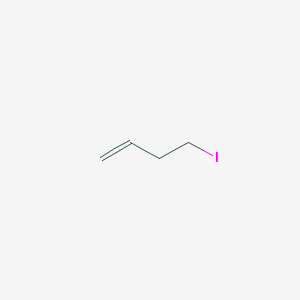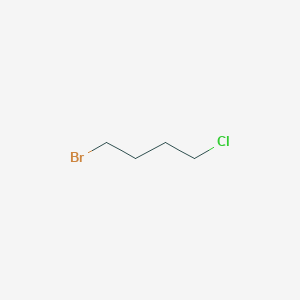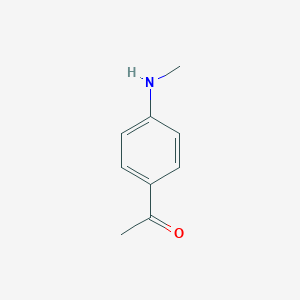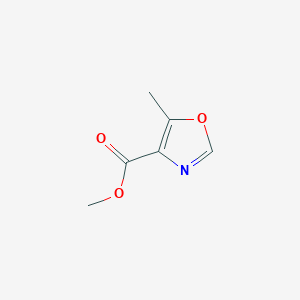
Methyl 5-methyloxazole-4-carboxylate
Übersicht
Beschreibung
Methyl 5-methyloxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The methyl group at the 5-position and the carboxylate ester at the 4-position are indicative of a compound that could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of methyl 5-substituted oxazole-4-carboxylates can be achieved through various methods. One approach involves the reaction of methyl α-isocyanoacetate with acylating reagents in the presence of bases, leading to the formation of oxazole methyl esters, which can then be converted into the carboxylic acids and carboxamides . Another method includes a Pd-catalyzed amide coupling followed by bromination of an enamide and DBU-promoted cyclization to produce methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity .
Molecular Structure Analysis
The molecular structure of methyl 5-methyloxazole-4-carboxylate is characterized by the oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. The presence of the methyl group at the 5-position and the carboxylate ester at the 4-position influences the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Methyl 5-methyloxazole-4-carboxylate can undergo various chemical reactions typical of oxazole derivatives. For instance, the oxazole ring can participate in nucleophilic ring-opening reactions, followed by cyclization in the presence of silver carbonate to yield various 2-phenyl-3,4-substituted oxazoles . Additionally, the carboxylate ester can be involved in reactions such as hydrolysis to form the corresponding carboxylic acid or amide coupling to produce carboxamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-methyloxazole-4-carboxylate would include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are essential for handling the compound and predicting its behavior in chemical reactions. While the provided papers do not directly discuss these properties, they can be inferred based on the general behavior of similar oxazole derivatives .
Relevant Case Studies
Several case studies highlight the importance of methyl 5-methyloxazole-4-carboxylate derivatives in medicinal chemistry. For example, some oxazole compounds have been evaluated for inhibitory activity on blood platelet aggregation, with certain derivatives showing activity comparable to aspirin . Additionally, oxazole derivatives have been synthesized for use as scaffolds in the development of new anti-inflammatory agents, with some showing promising activity in preclinical models10.
Wissenschaftliche Forschungsanwendungen
Synthesis of Key Building Blocks
Methyl 5-methyloxazole-4-carboxylate has been utilized in the synthesis of various key building blocks for potential pharmacological applications. For instance, it was used in the synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea, a key building block of 1,3‐Bis(4‐methyloxazol‐5‐yl)xanthine, which is a possible improved bronchodilator (Ray & Ghosh, 1999).
Elaboration of Complex Oxazoles
Its use in the preparation of complex oxazoles, such as 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, demonstrates its versatility. This compound has been applied in the total synthesis of unique natural products like siphonazoles A and B (Zhang & Ciufolini, 2009), (Zhang, Polishchuk, Chen, & Ciufolini, 2009).
Enantioselective Synthesis
The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was achieved with high optical purity, highlighting its potential in the synthesis of complex molecules with specific stereochemistry (Magata et al., 2017).
Synthesis of Substituted Oxazoles
Methyl 5-methyloxazole-4-carboxylate has been pivotal in the synthesis of substituted oxazoles, demonstrating its role in creating diverse chemical structures with potential biological activities (Shafiee et al., 1995).
Inhibitory Activity on Blood Platelet Aggregation
This compound has been used in synthesizing oxazole derivatives with inhibitory activity on blood platelet aggregation, indicating its significance in medical research (Ozaki et al., 1983).
Safety And Hazards
Methyl 5-methyloxazole-4-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Eigenschaften
IUPAC Name |
methyl 5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYOVEXLUCPUAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504861 | |
| Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyloxazole-4-carboxylate | |
CAS RN |
41172-57-0 | |
| Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

